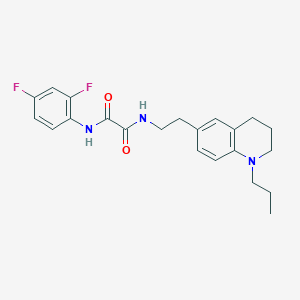

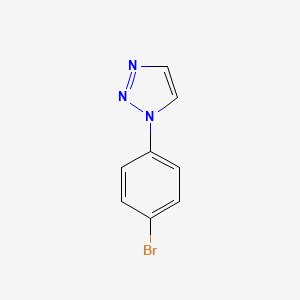

1-(4-Bromophenyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antibacterial Activities

1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives have shown promising results in antimicrobial and antibacterial activities. Specifically, certain derivatives have demonstrated potent antimicrobial activities against microorganisms such as M. a. and E. c., even surpassing the effectiveness of known antimicrobial agents like triclosan and fluconazole (Zhao et al., 2012). Additionally, sulfonamide-tagged 1,2,3-triazoles synthesized through the click reaction of terminal alkynes with aromatic azides have shown appreciable antibacterial activity against various strains, including S. aureus and B. subtilis (Kaushik et al., 2020).

Corrosion Inhibition

The compound this compound, especially when utilized in well-defined structures, has demonstrated high corrosion inhibition efficiency. For instance, a specific derivative showcased an impressive 94% corrosion inhibition efficiency on mild steel in an acidic medium, hinting at its potential applications in protecting metals against corrosion (Hrimla et al., 2021).

Catalysis

1,2,3-Triazole derivatives, including those with the this compound structure, have been used in catalytic applications. For example, complexes involving these triazoles have been explored for their catalytic efficacy in various reactions, such as transfer hydrogenation and oxidation processes, demonstrating their versatility and potential in catalytic chemistry (Saleem et al., 2013).

Supramolecular Interactions

The diverse supramolecular interactions of 1,2,3-triazoles, including those with this compound structures, have led to applications in supramolecular and coordination chemistry. These compounds can engage in various interactions such as hydrogen and halogen bonding, anion recognition, and metal coordination, making them valuable in the design of complex molecular systems (Schulze & Schubert, 2014).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromophenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Another related compound, 1-(4-Bromophenyl)ethanol, is also classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation .

作用機序

Target of Action

Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .

Result of Action

Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .

特性

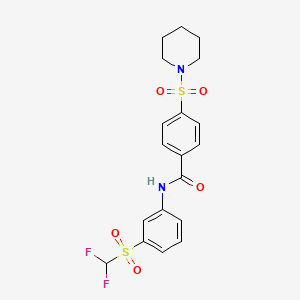

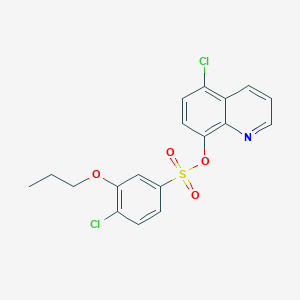

IUPAC Name |

1-(4-bromophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWNHDWVMOQQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

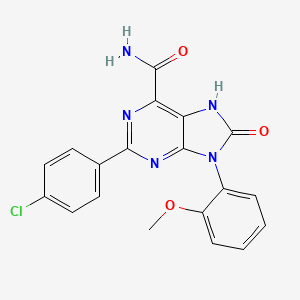

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

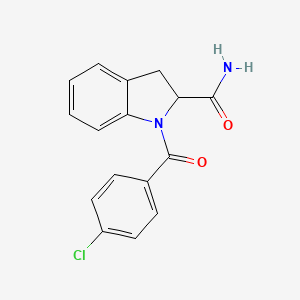

![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)